1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole is a chemical compound classified within the azetidine group, characterized by a four-membered nitrogen-containing heterocycle. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of both azetidine and pyrazole structures in its molecular configuration suggests potential applications in medicinal chemistry and pharmaceuticals, particularly in developing novel therapeutic agents.
The compound's IUPAC name is 1-(azetidin-3-yl)-3,5-dimethylpyrazole, and it can be found in chemical databases such as PubChem. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its structure. The molecular formula of 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole is , with a molecular weight of approximately 151.21 g/mol .
The synthesis of 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole can be achieved through several methods:
The typical reaction conditions include:
The molecular structure of 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole consists of:
Key structural data includes:
The compound can participate in various chemical reactions:
Specific reagents used in these reactions include:
The mechanism by which 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. This interaction may lead to modulation of various biological processes, making it relevant for therapeutic applications .
The physical properties include:
Chemical properties are characterized by:
Relevant data points include melting points and solubility characteristics that are typically determined during synthesis and characterization processes .
1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole has potential applications in scientific research and medicinal chemistry. Its unique structure may contribute to developing new pharmaceuticals targeting specific biological pathways or diseases. The compound's ability to undergo various chemical transformations enhances its utility in synthesizing more complex molecules for therapeutic purposes .
The molecular architecture of 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole integrates two privileged heterocyclic systems with complementary bioactive properties. The azetidine ring—a strained four-membered nitrogen-containing cycle—imparts significant conformational rigidity and spatial directionality to the scaffold. This compact structure enhances binding affinity through reduced entropic penalty upon target engagement, while its basic nitrogen facilitates salt bridge formation with biological targets [1] [9]. Concurrently, the 3,5-dimethylpyrazole moiety contributes essential hydrogen bonding capacity via its N-H group and provides hydrophobic stabilization through its methyl substituents. This 1,2-diazole ring exhibits aromatic character, enabling π-stacking interactions with protein binding pockets, while the C3/C5 methyl groups optimally fill hydrophobic subsites [8].
Table 1: Conformational Advantages of Hybrid Scaffold Components
Structural Feature | Biochemical Role | Target Interaction Potential |
---|---|---|
Azetidine nitrogen | Hydrogen bond acceptor | Salt bridge formation with Asp/Glu residues |
Pyrazole N-H | Hydrogen bond donor | Recognition by kinase hinge regions |
C3/C5 methyl groups | Hydrophobic stabilization | Occupation of lipophilic binding subsites |
Strain in azetidine ring | Conformational constraint | Enhanced binding selectivity |
The electronic configuration of this hybrid system significantly influences its pharmacodynamic behavior. Quantum mechanical calculations reveal that the 3,5-dimethyl substitution pattern on the pyrazole ring creates an electron-rich environment at N2, enhancing hydrogen bond acceptor capacity, while the azetidine nitrogen's basicity (predicted pKa ~8.5) facilitates protonation under physiological conditions [1]. This amphoteric character enables versatile interactions with diverse biological targets, ranging from enzymatic active sites to receptor subdomains. The three-dimensional arrangement positions the azetidine nitrogen approximately 5.2 Å from the pyrazole N2 atom, creating an optimal spatial template for bidentate target engagement [9].
The strategic integration of azetidine and pyrazole motifs evolved through three distinct phases in medicinal chemistry. Initial explorations (2000-2010) focused on simplified fragments, where early prototypes featured unsubstituted azetidine linked to minimally functionalized pyrazoles. These compounds demonstrated promising ligand efficiency but suffered from metabolic instability [6]. The advent of covalent inhibitor platforms (2010-2018) marked a significant advancement, exemplified by compounds like ARN077 which incorporated electrophilic warheads targeting cysteine residues in enzymes like NAAA (N-acylethanolamine acid amidase) [2].
The discovery of non-covalent analogs with systemic exposure (post-2018) represented a paradigm shift. Key innovations included:
This evolution culminated in advanced derivatives like ARN19689—a pyrazole-azabicyclo[3.2.1]octane hybrid—which demonstrated low nanomolar inhibition (IC₅₀ = 0.042 μM) of human NAAA through non-covalent mechanisms [2]. The historical trajectory underscores how 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole emerged as a versatile precursor to modern therapeutic candidates with optimized target engagement and drug-like properties.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7